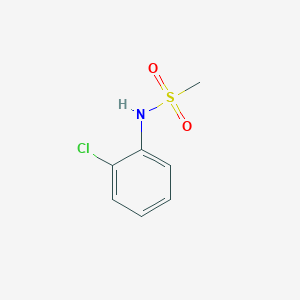

N-(2-chlorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

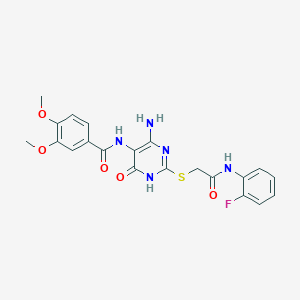

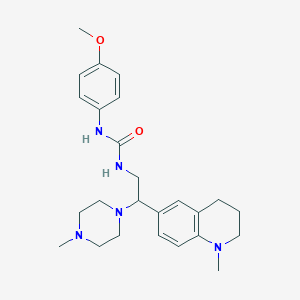

N-(2-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.664 .

Molecular Structure Analysis

The molecular structure of N-(2-chlorophenyl)methanesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The sulfonyl group is attached to a methane group, which is further connected to a 2-chlorophenyl group .Chemical Reactions Analysis

Sulfonamides, including N-(2-chlorophenyl)methanesulfonamide, are relatively unreactive. They undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis

N-(2-chlorophenyl)methanesulfonamide has a predicted density of 1.449±0.06 g/cm3 . The melting point is 89-90°C, and the predicted boiling point is 309.6±44.0°C .Applications De Recherche Scientifique

Molecular Structure and Bonding Characteristics

N-(3,4-Dichlorophenyl)methanesulfonamide exhibits a particular molecular conformation where the N—H bond is syn to the meta-chloro group. This compound's bond parameters are generally consistent with other methanesulfonanilides, showcasing variations mainly in bond and torsion angles. Notably, the formation of dimers occurs through N—H⋯O hydrogen bonds, leading to a distinctive ribbonlike structure facilitated by C—H⋯O interactions (Gowda, Foro, & Fuess, 2007).

Chemical Reactivity and Applications

Chemoselective N-Acylation Reagents :

- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents with notable chemoselectivity. These compounds stem from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide and exhibit promising reactivity profiles based on structured research on the structure–reactivity relationship (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Alkylation Reagents :

- Phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide , a product of the reaction between N,N-dichlorophenylmethanesulfonamide and trichloroethylene, demonstrates high electrophilic nature. This compound effectively alkylates various substrates, including toluene and thiophene, indicating its potential utility in synthetic chemistry applications (Aizina, Levkovskaya, & Rozentsveig, 2012).

Synthesis of Heterocyclic Compounds :

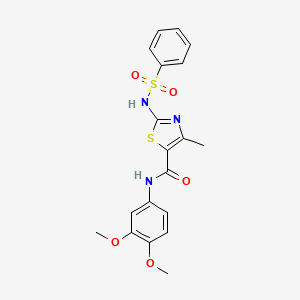

- The reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of specific catalysts efficiently yields 1-methylsulfonyl-indoles. These compounds bear functional groups at the 2-position, illustrating a versatile approach to synthesize heterocyclic structures in a single step (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Molecular Packing and Interaction

N-(2,4-Dichlorophenyl)methanesulfonamide 's structure reveals a specific orientation of the N—H bond nearly syn to the ortho-chloro substituent. The molecule's packing involves both N—H⋯O and N—H⋯Cl hydrogen bonds, forming chains. This packing characteristic is vital for understanding the compound's potential biological interactions and stability (Gowda, Foro, & Fuess, 2007).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUVGAXCIRHIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)methanesulfonamide | |

CAS RN |

7022-20-0 |

Source

|

| Record name | N-(2-CHLOROPHENYL)METHANESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2644309.png)

![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)

![3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2644313.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)

![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)

![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)